2'-O-Methyl-4-thiouridine

Photoaffinity labeling PAR-CLIP RNA–protein crosslinking

2'-O-Methyl-4-thiouridine (CAS 34218-80-9; MW 274.29; formula C₁₀H₁₄N₂O₅S) is a doubly modified uridine analog combining a 2'-O-methyl group on the ribose sugar with a sulfur-for-oxygen substitution at the 4-position of the uracil base, classifying it as a thionucleoside with a 2'-alkoxy modification. The 2'-O-methyl modification confers nuclease resistance and a modest duplex-stabilizing effect (Tm increase of approximately 0.5–0.7°C per modification vs unmodified RNA), while the 4-thio substitution introduces photoactivatable crosslinking capability at λmax ~330–331 nm, well-separated from the 260 nm absorbance of natural nucleobases, enabling selective photoaffinity labeling without collateral nucleic acid damage.

Molecular Formula C10H14N2O5S
Molecular Weight 274.30 g/mol
Cat. No. B12094580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Methyl-4-thiouridine
Molecular FormulaC10H14N2O5S
Molecular Weight274.30 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=CC(=S)NC2=O)CO)O
InChIInChI=1S/C10H14N2O5S/c1-16-8-7(14)5(4-13)17-9(8)12-3-2-6(18)11-10(12)15/h2-3,5,7-9,13-14H,4H2,1H3,(H,11,15,18)
InChIKeyMTALOLIXKLKPSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Methyl-4-thiouridine Procurement Guide: Dual-Function Modified Nucleoside for Photoactivatable RNA Therapeutics


2'-O-Methyl-4-thiouridine (CAS 34218-80-9; MW 274.29; formula C₁₀H₁₄N₂O₅S) is a doubly modified uridine analog combining a 2'-O-methyl group on the ribose sugar with a sulfur-for-oxygen substitution at the 4-position of the uracil base, classifying it as a thionucleoside with a 2'-alkoxy modification . The 2'-O-methyl modification confers nuclease resistance and a modest duplex-stabilizing effect (Tm increase of approximately 0.5–0.7°C per modification vs unmodified RNA), while the 4-thio substitution introduces photoactivatable crosslinking capability at λmax ~330–331 nm, well-separated from the 260 nm absorbance of natural nucleobases, enabling selective photoaffinity labeling without collateral nucleic acid damage [1][2].

Why 2'-O-Methyl-4-thiouridine Cannot Be Replaced by Simpler Analogs in Photo-Crosslinking RNA Applications


Substituting this compound with either 4-thiouridine (s4U, lacking the 2'-O-methyl) or 2'-O-methyluridine (lacking the 4-thio) eliminates one of the two essential functionalities. 4-Thiouridine alone provides photo-crosslinking capability (λmax ~330 nm) but is susceptible to rapid nuclease degradation in biological media, limiting its utility in cell-based or in vivo experiments [1]. Conversely, 2'-O-methyluridine offers nuclease resistance and duplex stabilization but lacks the photoactivatable handle needed for RNA–protein or RNA–RNA crosslinking [2]. Critically, the regioisomeric 2-thiouridine (s2U) and its 2'-O-methyl derivative (2'-OMe-s2U) exhibit the opposite base-pairing preference — s2U preferentially stabilizes pairing with adenosine, while s4U preferentially stabilizes pairing with guanosine — meaning that substitution of the 4-thio analog with the 2-thio analog would alter both the thermodynamic and specificity profile of an antisense or siRNA construct [3]. The following quantitative evidence demonstrates where these differences become procurement-decisive.

Quantitative Differentiation Evidence for 2'-O-Methyl-4-thiouridine vs. Closest Analogs


Photoactivation Wavelength Selectivity: 2'-O-Methyl-4-thiouridine vs. Natural Uridine

The 4-thio substitution in 2'-O-Methyl-4-thiouridine shifts the maximum absorbance wavelength (λmax) from ~260 nm (natural uridine) to approximately 330–331 nm at physiological pH, a bathochromic shift of roughly 70 nm that enables selective excitation in the near-UV region where natural nucleic acids are essentially transparent [1][2]. This chromophoric property is determined by the 4-thiouracil base and is retained regardless of the 2'-O-methyl modification on the ribose, as the methyl group does not participate in the π-electron system of the nucleobase. The extinction coefficient for the related 4-thio-UMP at 331 nm is ε = 16.3 L mmol⁻¹ cm⁻¹ (Tris-HCl, pH 7.5), and the change in extinction coefficient upon thionation at 330 nm is Δε ≈ 3,000 M⁻¹ cm⁻¹ [2][3].

Photoaffinity labeling PAR-CLIP RNA–protein crosslinking

Base-Pairing Preference: 4-Thiouridine (s4U) vs. 2-Thiouridine (s2U) — Divergent Hybridization Specificity

The position of the sulfur substitution on the uracil ring dictates base-pairing preference. Testa et al. (1999) demonstrated that 4-thiouridine (s4U) preferentially increases the thermodynamic stability of base pairing with guanosine over adenosine, whereas 2-thiouridine (s2U) exhibits the opposite preference, stabilizing pairing with adenosine over guanosine [1]. This directional specificity is inherent to the 4-thio modification and is conserved in the 2'-O-methyl-4-thiouridine scaffold. The 2'-O-methyl group adds an independent Tm stabilization of 0.5–0.7°C per modification to the overall duplex [2], but does not override the base-pairing preference imparted by the 4-thio group. This dual-modulation capability — tuning base-pairing specificity via the thio position while adjusting overall affinity via the 2'-O-alkyl group — is not achievable with single-modification analogs.

Antisense oligonucleotide design siRNA specificity RNA duplex thermodynamics

Duplex Thermal Stability: s4U vs. s2U vs. Unmodified Uridine with 2'-O-Methyl Complementary Strand

Kumar and Davis (1997) directly compared the duplex stability of pentameric RNA strands containing either 2-thiouridine (s2U), 4-thiouridine (s4U), or unmodified uridine, each paired against a fully 2'-O-methylated complementary strand (GmAmAmAmCm) [1]. The s4U-containing duplex exhibited a Tm of 14.5°C, representing a 4.5°C destabilization relative to the unmodified U duplex (Tm = 19.0°C) and a 16.2°C destabilization relative to the s2U-containing duplex (Tm = 30.7°C). This rank order (s2U > U > s4U) was corroborated by imino proton NMR exchange rates and chemical shift analysis [1]. While this study examines s4U (not 2'-OMe-s4U) paired with a 2'-OMe complementary strand, it provides the most direct available evidence for how the 4-thio modification affects duplex stability in a 2'-O-methyl hybridization context. The destabilizing effect of the 4-thio group can be partially or fully compensated by the stabilizing effect of the 2'-O-methyl modification (0.5–0.7°C per modification) when both are present on the same nucleoside, a net stabilization that is not available with s4U alone [2].

RNA duplex thermodynamics UV melting temperature siRNA design

Nuclease Resistance: 2'-O-Methyl Modification Provides Serum Stability Unavailable in 4-Thiouridine Alone

Czauderna et al. (2003) demonstrated that synthetic siRNA molecules with internal 2'-O-methyl modifications are protected against serum-derived nucleases, whereas unmodified siRNAs are rapidly degraded [1]. The nuclease resistance correlates with the presence and position of the 2'-O-alkyl modification on the ribose, not with the nucleobase modification. This property is therefore retained in 2'-O-Methyl-4-thiouridine independent of the 4-thio group. In contrast, 4-thiouridine (s4U, lacking the 2'-O-methyl) provides no nuclease protection beyond that of unmodified uridine [1]. A separate study on nanoparticle-immobilized siRNA reported that incorporation of 2'-O-methyl modifications at nuclease-sensitive sites results in an approximately 10-fold increase in siRNA lifetime compared to unmodified siRNA [2]. The combination of 2'-OMe-mediated nuclease resistance with 4-thio-mediated photoactivatable crosslinking is a dual functionality that neither parent compound (s4U or 2'-OMe-U) can provide individually.

siRNA stability antisense oligonucleotide serum nuclease degradation

Purity Specification for Reliable Oligonucleotide Synthesis: 2'-O-Methyl-4-thiouridine at 99.38% HPLC Purity

MedChemExpress specifications list 2'-O-Methyl-4-thiouridine (CAS 34218-80-9) at 99.38% HPLC purity . This purity level exceeds the typical ≥95% threshold commonly specified for phosphoramidite building blocks and nucleoside precursors used in solid-phase oligonucleotide synthesis. The 4-thio group in this compound is chemically sensitive and requires specific protecting group strategies for phosphoramidite conversion; the successful synthesis of the closely related 5-fluoro-4-thio-2'-O-methyluridine phosphoramidite using 4-(2-cyanoethyl)thio protection and TBDMS for 2'/3' hydroxyls has been demonstrated by Milecki et al. (2011), confirming the feasibility of incorporating this scaffold into oligonucleotides via standard automated synthesis [1]. Storage specifications (−20°C as powder, stable 3 years; −80°C in solution, stable 6 months) ensure long-term usability for multi-batch projects .

Solid-phase oligonucleotide synthesis phosphoramidite coupling efficiency batch-to-batch reproducibility

Optimal Application Scenarios for 2'-O-Methyl-4-thiouridine Based on Quantitative Differentiation Evidence


Photoactivatable siRNA Constructs Requiring Extended Serum Half-Life for In Vivo Gene Silencing

For therapeutic siRNA constructs intended for systemic administration, unmodified siRNA is degraded within minutes in serum [1]. The 2'-O-methyl modification in 2'-OMe-s4U confers nuclease resistance, as demonstrated by Czauderna et al. (2003), who showed that internal 2'-OMe modifications protect siRNA from serum nucleases without abolishing RNAi activity. When combined with the 4-thio photo-crosslinking handle, this enables the construction of siRNA probes that are both serum-stable and capable of UV-induced covalent attachment to target protein partners for target engagement studies or delivery vehicle characterization. This dual functionality is not achievable with 4-thiouridine (no serum stability) or 2'-O-methyluridine (no photo-crosslinking).

PAR-CLIP and Transcriptome-Wide RNA–Protein Interaction Mapping with Enhanced Probe Stability

Photoactivatable ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP) relies on incorporation of 4-thiouridine into nascent RNA followed by 365 nm UV irradiation to crosslink RNA-binding proteins . The 2'-O-methyl modification does not interfere with the 4-thio chromophore (λmax remains ~330–331 nm) [2], thereby preserving the photoactivation property while adding resistance to RNase degradation during cell lysis and immunoprecipitation steps. The 4.5°C destabilization caused by the 4-thio group (Tm = 14.5°C vs. 19.0°C for unmodified U in pentamer duplexes with 2'-OMe complement) can be compensated by the stabilizing effect of the 2'-OMe group, enabling probe designs without net thermodynamic penalty [3].

Antisense Oligonucleotides Targeting Guanosine-Rich Sequences via s4U-G Base-Pair Stabilization

Testa et al. (1999) established that 4-thiouridine preferentially stabilizes base pairing with guanosine over adenosine, in contrast to 2-thiouridine which favors adenosine [4]. Antisense oligonucleotides incorporating 2'-OMe-s4U can exploit this property to enhance binding to G-rich target sequences or to stabilize tertiary s4U-G interactions in structured RNA targets such as group I introns or G-quadruplex-forming regions. The 2'-O-methyl group concurrently provides the 0.5–0.7°C per modification duplex stabilization, partially offsetting the inherent destabilization from the 4-thio group. Procurement of the correct thio-regioisomer (4-thio, not 2-thio) is essential, as the base-pairing preferences are directionally opposite.

Fluorescent DNA/RNA Detection Probes via 4-Thiouridine Photochemistry Scaffold Development

Although direct fluorescent detection applications are more extensively developed for the 5-fluoro derivative (FSU), the parent 2'-OMe-s4U scaffold serves as the essential precursor and control compound for developing and validating new 5-substituted photoactivatable nucleoside probes [5]. The successful phosphoramidite synthesis route established for 5-fluoro-4-thio-2'-O-methyluridine (Milecki et al. 2011) provides a direct synthetic template for producing the 2'-OMe-s4U phosphoramidite building block, confirming compatibility with automated solid-phase oligonucleotide synthesis. The high purity specification (99.38%) ensures that starting material quality does not confound structure-activity relationship studies comparing parent and 5-substituted analogs .

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